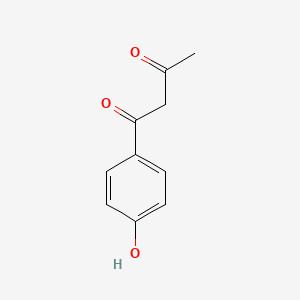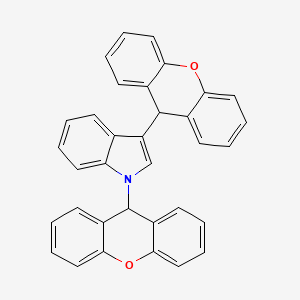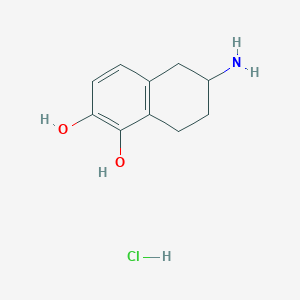
1-(4-Hydroxyphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)butane-1,3-dione is an organic compound with a molecular formula of C10H10O3 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)butane-1,3-dione can be compared to other diketones and hydroxyphenyl compounds:
Similar Compounds: 1-Phenyl-1,3-butanedione, 1-(2-Hydroxyphenyl)butane-1,3-dione, and 1-(4-Methoxyphenyl)butane-1,3-dione.
Uniqueness: The presence of both hydroxyl and diketone functional groups in this compound makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
51944-08-2 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H10O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3 |
Clé InChI |
UWAUIJMZUFHKFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)



![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)


![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)


